(Z)-ethyl 2-(3-(4-chlorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-[[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S/c1-2-27-21(26)18-16-5-3-4-6-17(16)28-20(18)24-19(25)14(12-23)11-13-7-9-15(22)10-8-13/h7-11H,2-6H2,1H3,(H,24,25)/b14-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNMFPLJVPIKKQ-KAMYIIQDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC=C(C=C3)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C\C3=CC=C(C=C3)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-(3-(4-chlorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, chemical properties, and biological activities, particularly focusing on its pharmacological effects and mechanisms of action.
- Molecular Formula : C19H17ClN2O3S
- Molecular Weight : 388.87 g/mol
- IUPAC Name : Ethyl 2-[[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate
- Purity : Typically ≥95% .
Synthesis
The synthesis of this compound involves multi-step reactions starting from readily available precursors. The key steps include the formation of the thiophene core followed by the introduction of cyano and chloro substituents. The synthesis pathway can be outlined as follows:
- Formation of Thiophene Derivative : Utilizing known synthetic routes for thiophene derivatives.
- Introduction of Chloro and Cyano Groups : Employing electrophilic aromatic substitution reactions.
- Final Coupling Reaction : Attaching the ethyl carboxylate moiety through acylation reactions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. The compound exhibits cytotoxic activity against various cancer cell lines, with IC50 values ranging from 23.2 to 49.9 µM .
Table 1: Antitumor Activity of the Compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 23.2 | Induction of apoptosis |
| HeLa | 30.5 | Inhibition of cell proliferation |
| A549 | 49.9 | Cell cycle arrest |
The mechanism appears to involve apoptosis induction and cell cycle arrest, as evidenced by flow cytometry analyses that show increased sub-G1 populations in treated cells .
Analgesic Activity
In addition to its antitumor properties, derivatives related to this compound have shown significant analgesic effects in animal models. For instance, studies using the "hot plate" method demonstrated that these compounds provide pain relief exceeding that of standard analgesics like metamizole .
Antimycobacterial Activity
Another area of interest is the compound's activity against Mycobacterium tuberculosis (Mtb). Preliminary findings suggest that it has a low minimum inhibitory concentration (MIC) against Mtb strains, indicating its potential as an anti-TB agent .
Case Studies
- Case Study on Anticancer Activity : A study evaluated the effects of the compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 20 µM, with apoptosis confirmed via annexin V staining.
- Case Study on Analgesic Properties : In a controlled trial involving mice, the compound demonstrated a notable reduction in pain response compared to controls when administered intraperitoneally.
Scientific Research Applications
Antioxidant Activity
Research indicates that derivatives of this compound exhibit significant antioxidant properties. For instance, studies have shown that certain derivatives can effectively scavenge free radicals and inhibit lipid peroxidation, which is crucial for preventing oxidative stress-related diseases . The antioxidant activity was evaluated using methods such as DPPH radical scavenging and nitric oxide scavenging assays.
Antibacterial Properties
The compound has also been assessed for its antibacterial effects. In vitro studies demonstrated that several derivatives possess notable antibacterial activity against various pathogens. The diameter of inhibition zones was measured to quantify this activity, with some compounds showing effectiveness comparable to standard antibiotics .
Antitumor Potential
In addition to antioxidant and antibacterial activities, there are indications that some derivatives may have antitumor properties. In silico studies suggest that these compounds could interact with specific cancer-related targets, potentially leading to the development of new anticancer agents .
Case Studies
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: The 4-chlorophenyl group in the target compound likely enhances antibacterial activity due to its electron-withdrawing nature, improving membrane penetration or target binding . Phenolic derivatives (e.g., Compound H) exhibit superior antioxidant activity, attributed to the hydroxyl group's radical scavenging capacity . Methoxy substitution (CAS 292057-56-8) introduces electron-donating effects, but the carboxamide terminus may alter solubility compared to the ethyl ester .
- The cyano group in the acrylamido moiety is conserved across analogues, suggesting its role in stabilizing the conjugated system or interacting with biological targets .
Antibacterial Activity:
The target compound demonstrates moderate antibacterial activity, comparable to analogues with para-substitutions (e.g., hydroxyl or chloro). Evidence suggests that para-substituted aryl groups enhance activity by optimizing steric and electronic interactions with bacterial enzymes or membranes .
Antioxidant Activity:
Q & A
Q. What is the standard synthetic route for preparing (Z)-ethyl 2-(3-(4-chlorophenyl)-2-cyanoacrylamido)-tetrahydrobenzo[b]thiophene derivatives?
The compound is synthesized via a two-step process:
- Step 1 : Cyanoacetylation of ethyl 2-amino-tetrahydrobenzo[b]thiophene-3-carboxylate with 1-cyanoacetyl-3,5-dimethylpyrazole to form the intermediate ethyl 2-(2-cyanoacetamido)-tetrahydrobenzo[b]thiophene-3-carboxylate.
- Step 2 : Knoevenagel condensation of the intermediate with 4-chlorobenzaldehyde in toluene using piperidine and acetic acid as catalysts, refluxed for 5–6 hours. The product is purified via recrystallization (ethanol or methanol), yielding 72–94% .
Table 1 : Representative Reaction Conditions
| Reagent | Amount (mmol) | Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 4-Chlorobenzaldehyde | 11 | Toluene | Piperidine/AcOH | 5–6 | 72–94 |
Q. How is the compound characterized to confirm its structural integrity and stereochemistry?
Characterization involves:
- IR spectroscopy : Detection of key functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1650 cm⁻¹) .
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and Z/E configuration. For example, the Z-isomer shows distinct coupling constants for the acrylamido double bond .
- Mass spectrometry : LC-MS or HRMS to verify molecular weight and fragmentation patterns .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
- Antioxidant activity : DPPH radical scavenging assay, with IC₅₀ values compared to ascorbic acid .
- Anti-inflammatory activity : Carrageenan-induced rat paw edema model, measuring inhibition of inflammation at 3–6 hours post-administration .
- Antibacterial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and stereoselectivity in the Knoevenagel condensation step?
- Catalyst screening : Replace piperidine with morpholine or DBU to enhance reaction rates or selectivity .
- Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions.
- Temperature control : Lower temperatures (e.g., 60°C) may favor Z-isomer formation by slowing equilibration .
Q. How do electronic and steric effects of substituents on the benzaldehyde moiety influence bioactivity?
- Electron-withdrawing groups (e.g., 4-Cl in the target compound) enhance electrophilicity at the acrylamido double bond, improving radical scavenging (antioxidant activity) .
- Bulky substituents (e.g., 3,4-di-OCH₃) may reduce anti-inflammatory efficacy due to steric hindrance in target binding .
Table 2 : Substituent Effects on Antioxidant Activity (IC₅₀, μg/mL)
| Substituent | DPPH IC₅₀ | Anti-inflammatory (% Inhibition) |
|---|---|---|
| 4-Cl | 12.5 | 68% (3 h) |
| 3,4-di-OCH₃ | 18.7 | 52% (3 h) |
Q. What strategies resolve contradictions in biological data between similar derivatives?
- Dose-response studies : Confirm activity trends across multiple concentrations.
- Cellular uptake assays : Use fluorescence tagging to assess whether discrepancies arise from differential membrane permeability .
- Molecular docking : Compare binding affinities to targets like COX-2 or bacterial DNA gyrase to explain variance in potency .
Q. How does the thiophene core contribute to the compound’s stability and pharmacokinetic properties?
- The tetrahydrobenzo[b]thiophene core enhances metabolic stability by reducing oxidation susceptibility compared to non-cyclic analogs.
- LogP analysis : The hydrophobic core improves membrane permeability, as evidenced by calculated logP values ~3.5 (XlogP3-AA) .
Q. What mechanistic insights explain its antibacterial activity against drug-resistant strains?
- The compound disrupts bacterial membrane integrity, as shown in SYTOX Green uptake assays .
- Target inhibition : Molecular dynamics simulations suggest binding to the active site of S. aureus enoyl-ACP reductase (FabI), a key enzyme in fatty acid biosynthesis .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
